(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid
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Overview
Description
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a tetrahydronaphthalene moiety attached to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene.
Functionalization: The tetrahydronaphthalene is then functionalized to introduce the propanoic acid group. This can be achieved through various methods, including Friedel-Crafts acylation followed by reduction and carboxylation.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the tetrahydronaphthalene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation and pain signaling.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid: The enantiomer of the compound with different stereochemistry.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Propanoic acid derivatives: Compounds with similar propanoic acid groups but different aromatic moieties.
Uniqueness
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the tetrahydronaphthalene and propanoic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJLIIFGGZLEJ-FTNKSUMCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2=CC=CC=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2=CC=CC=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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